In Vivo Biosynthetic Validation: (2S,4R)-4-Ethylproline Enables Mycoplanecin Production
The target compound is a verified biosynthetic precursor for the mycoplanecin family of antibiotics. In a 2024 Nature Communications study, the complete in vitro reconstitution of the (2S,4R)-4-ethylproline biosynthetic pathway was achieved using eight enzymes [1]. The study confirms that mycoplanecins, which incorporate (2S,4R)-4-ethylproline, demonstrate a significant potency advantage over griselimycin, a closely related natural product that utilizes (2S,4R)-4-methylproline instead [1]. This is a direct, in vivo relevant validation of its utility over its closest natural analog.
| Evidence Dimension | Antibiotic Potency (MIC) |
|---|---|
| Target Compound Data | Mycoplanecin E (incorporates (2S,4R)-4-ethylproline) MIC = 83 ng/mL |
| Comparator Or Baseline | Griselimycin (incorporates (2S,4R)-4-methylproline) |
| Quantified Difference | Mycoplanecin E is approximately 24-fold more potent than griselimycin |
| Conditions | Mycobacterium tuberculosis H37Rv |
Why This Matters
This quantitative difference demonstrates that the incorporation of this specific building block directly translates to a 24-fold improvement in potency, establishing its unique value in antibiotic development.
- [1] Fu, C., et al. (2024). Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins. Nature Communications, 15, 437. View Source
